molecular formula C10H16ClNS B14311127 N-methyl-2-(3-methylphenyl)sulfanylethanamine;hydrochloride CAS No. 115335-01-8

N-methyl-2-(3-methylphenyl)sulfanylethanamine;hydrochloride

Cat. No.: B14311127
CAS No.: 115335-01-8
M. Wt: 217.76 g/mol
InChI Key: VLSCEUPVBJCFEX-UHFFFAOYSA-N
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Description

N-methyl-2-(3-methylphenyl)sulfanylethanamine;hydrochloride is a chemical compound with a complex structure that includes a sulfanyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-methylphenyl)sulfanylethanamine;hydrochloride typically involves the reaction of 3-methylthiophenol with N-methyl-2-chloroethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-methylphenyl)sulfanylethanamine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group.

    Substitution: The ethanamine backbone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated ethanamine derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

N-methyl-2-(3-methylphenyl)sulfanylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-methylphenyl)sulfanylethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(3-chlorophenyl)sulfanylethanamine;hydrochloride
  • N-methyl-2-(3-fluorophenyl)sulfanylethanamine;hydrochloride
  • N-methyl-2-(3-bromophenyl)sulfanylethanamine;hydrochloride

Uniqueness

N-methyl-2-(3-methylphenyl)sulfanylethanamine;hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

115335-01-8

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

N-methyl-2-(3-methylphenyl)sulfanylethanamine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H

InChI Key

VLSCEUPVBJCFEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCCNC.Cl

Origin of Product

United States

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